molecular formula C18H18ClNO B11832383 3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide CAS No. 78239-29-9

3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide

Cat. No.: B11832383
CAS No.: 78239-29-9
M. Wt: 299.8 g/mol
InChI Key: AEIVQVNPRJYLJT-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a chloro-substituted benzamide moiety linked to a 2,3-dihydro-1H-inden-1-yl group via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzamide moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Hydrolysis: Formation of 3-chlorobenzoic acid and the corresponding amine.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions of benzamide derivatives with biological targets.

    Materials Science: It can be explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-one Derivatives: These compounds share the indene moiety and may exhibit similar chemical properties.

    Chlorobenzamide Derivatives: Compounds with a chloro-substituted benzamide moiety can have comparable reactivity and applications.

Uniqueness

3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide is unique due to the combination of the chloro-substituted benzamide and the 2,3-dihydro-1H-inden-1-yl group. This unique structure may confer specific properties and reactivity that are distinct from other similar compounds.

Properties

CAS No.

78239-29-9

Molecular Formula

C18H18ClNO

Molecular Weight

299.8 g/mol

IUPAC Name

3-chloro-N-[2-(2,3-dihydro-1H-inden-1-yl)ethyl]benzamide

InChI

InChI=1S/C18H18ClNO/c19-16-6-3-5-15(12-16)18(21)20-11-10-14-9-8-13-4-1-2-7-17(13)14/h1-7,12,14H,8-11H2,(H,20,21)

InChI Key

AEIVQVNPRJYLJT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1CCNC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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